molecular formula C18H19NO4 B3051020 Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- CAS No. 304890-52-6

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-

Cat. No.: B3051020
CAS No.: 304890-52-6
M. Wt: 313.3 g/mol
InChI Key: KAGNFYNPIBRHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- is a benzoic acid derivative with a unique substitution pattern. The compound features:

  • A benzoic acid backbone (carboxylic acid at position 1).
  • An acetylated amino group at position 3 of the benzene ring.
  • A 2-(1-methylethyl)phenoxy moiety attached to the acetyl group.

Properties

IUPAC Name

3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGNFYNPIBRHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351342
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304890-52-6
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- typically involves multiple steps. One common method is the reaction of 3-amino benzoic acid with 2-(1-methylethyl)phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Benzoic Acid, 2-Methyl-3-[[[3-Methyl-4-(1-Methylethyl)phenoxy]acetyl]amino]- (CAS 649774-04-9)

  • Key Differences: Substituent Position: A methyl group at position 2 of the benzoic acid (vs. unsubstituted in the target compound). Phenoxy Group: Methyl at position 3 and isopropyl at position 4 (vs. isopropyl at position 2 in the target).
  • Impact: Increased steric hindrance due to the 2-methyl group on the benzoic acid.

3-[[2-(4-tert-Butylphenoxy)acetyl]amino]benzoic Acid (CAS 405921-06-4)

  • Key Differences: Phenoxy Group: tert-Butyl substituent (bulkier than isopropyl).
  • Impact :
    • Enhanced hydrophobicity and steric hindrance compared to the target compound, which may reduce solubility but improve membrane permeability .

Benzoic Acid, 3-[(2-Mercaptoacetyl)amino] (CAS 62393-22-0)

  • Key Differences: Functional Group: Mercaptoacetyl (‑SH) replaces the phenoxyacetyl group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight PSA (Ų) Key Functional Groups
Target Compound C19H21NO4 ~327.38 ~75.6 Acetyl-amino, isopropylphenoxy
CAS 649774-04-9 C20H23NO4 341.40 75.63 2-Methylbenzoic acid, phenoxyacetyl
CAS 405921-06-4 C19H21NO4 327.38 ~75.6 tert-Butylphenoxy, acetyl-amino
Benzoic Acid, 3-[(2-Mercaptoacetyl)amino] C9H9NO3S 211.24 98.7 Mercaptoacetyl, amino

Notes:

  • Polar Surface Area (PSA): Higher PSA in mercaptoacetyl derivatives (98.7 vs.
  • Molecular Weight : Bulkier substituents (e.g., tert-butyl) marginally increase molecular weight but significantly alter steric effects.

Pharmacophore Mapping and Bioactivity

  • Acetyl-amino Linkage: Critical for hydrogen-bonding interactions in ligand-receptor binding (e.g., pharmacophore models in –2).
  • Isofenphos, a pesticidal benzoic acid ester ). tert-Butyl (CAS 405921-06-4): May enhance binding to hydrophobic pockets in target enzymes .

Research Findings and Gaps

  • Synthetic Accessibility: The isopropylphenoxy group in the target compound may require regioselective synthesis, contrasting with tert-butyl derivatives that need Friedel-Crafts alkylation .
  • Data Gaps : Direct experimental data on the target compound’s solubility, stability, and toxicity are lacking. Studies on analogs (e.g., CAS 649774-04-9 ) suggest moderate thermal stability (decomposition >200°C).

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- (CAS Number: 698199) is a notable example, exhibiting various biological properties that suggest potential therapeutic applications.

  • Molecular Formula: C₁₈H₁₉NO₄
  • Molecular Weight: 313.35 g/mol
  • IUPAC Name: Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
  • InChIKey: DLYVSJDCQZVKMD-UHFFFAOYSA-N

Biological Activities

1. Antimicrobial Activity:
Research indicates that benzoic acid derivatives can exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

2. Antioxidant Effects:
Benzoic acid derivatives are known for their antioxidant activities, which can neutralize free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing chronic diseases associated with oxidative damage .

3. Anti-inflammatory Properties:
The compound has been studied for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

4. Cytotoxicity Against Cancer Cells:
Some studies have reported that benzoic acid derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzoic acid have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Study on Proteasome Activity

A study highlighted the role of benzoic acid derivatives in enhancing proteasomal activity and autophagy pathways in human fibroblasts. The findings suggested that these compounds could serve as potential modulators for protein degradation systems, which are crucial for maintaining cellular homeostasis .

Comparative Analysis of Biological Activities

Compound Activity Mechanism
Benzoic Acid Derivative AAntimicrobialDisruption of cell wall
Benzoic Acid Derivative BAntioxidantFree radical scavenging
Benzoic Acid Derivative CAnti-inflammatoryInhibition of cytokine production
Benzoic Acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-CytotoxicInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.